molecular formula C13H18N2O4 B2582858 N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)ethanediamide CAS No. 898348-35-1

N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)ethanediamide

Cat. No.: B2582858
CAS No.: 898348-35-1
M. Wt: 266.297
InChI Key: JLKBJVNQEBPGPC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N-(2,2-Dimethoxyethyl)-N'-(4-methylphenyl)ethanediamide is a substituted ethanediamide (oxalamide) derivative with the formula C₁₃H₁₈N₂O₄ (molecular weight: 266.29 g/mol). Its structure features two distinct substituents:

  • N-(2,2-Dimethoxyethyl): A polar ether-containing group that enhances solubility in polar solvents.

The compound’s synthesis typically involves reductive N-alkylation of anilines with intermediates like N-(2,2-dimethoxyethyl)acetamide under acidic conditions (e.g., triethylsilane and trifluoroacetic acid) .

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-9-4-6-10(7-5-9)15-13(17)12(16)14-8-11(18-2)19-3/h4-7,11H,8H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKBJVNQEBPGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)ethanediamide is a compound of interest due to its potential therapeutic applications and biological activities. This compound has been investigated for its role in modulating various cellular processes, particularly in the context of cancer treatment and neuropharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H18N2O4
  • Molecular Weight : 246.28 g/mol
  • Chemical Structure :
    • The compound features a dimethoxyethyl group and a methylphenyl moiety, which contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with protein kinase pathways, which are crucial for regulating cell proliferation, differentiation, and apoptosis. These pathways are often dysregulated in cancerous cells, making them a target for therapeutic intervention.

  • Protein Kinase Inhibition : The compound has shown potential in inhibiting specific protein kinases that are involved in tumor growth and survival. For instance, it may affect the MEK-ERK signaling pathway, which is upregulated in many cancers .
  • Cellular Effects : Inhibition of protein kinases leads to reduced cell proliferation and altered metabolic processes within the cells . This modulation can result in the induction of apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anticancer EffectsInhibition of cell proliferation in cancer cell lines
NeuropharmacologicalPotential modulation of neurotransmitter systems
CardiotoxicityEvaluated through MTT assays and ECG studies

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of similar compounds, it was found that they effectively inhibited tumor growth in vitro. The mechanism was linked to the downregulation of key signaling pathways associated with cell survival and proliferation.

Case Study 2: Neuropharmacological Impact

Another study highlighted the psychoactive effects of related compounds, suggesting that they could influence neurotransmitter release and receptor activity. This opens avenues for exploring their use in treating neuropsychiatric disorders .

Toxicological Considerations

While the compound exhibits promising biological activities, it is essential to consider its safety profile. Studies have indicated potential cardiotoxic effects related to similar compounds, emphasizing the need for thorough toxicological assessments before clinical application .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)ethanediamide exhibits potential anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of this compound could effectively target specific cancer pathways, leading to reduced cell proliferation in vitro .

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs enhances its application in drug delivery systems. Its unique chemical structure allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property is particularly useful in formulating medications for poorly soluble compounds, making them more effective in clinical settings .

Polymer Synthesis

This compound serves as a monomer in the synthesis of novel polymers with enhanced mechanical properties. These polymers are being explored for applications in coatings and adhesives due to their improved adhesion and durability compared to traditional materials .

Nanocomposites

Incorporating this compound into nanocomposites has shown promising results in enhancing thermal stability and mechanical strength. The interaction between the compound and nanoparticles can lead to synergistic effects that improve the overall performance of the material .

Bioremediation

The compound has been investigated for its potential use in bioremediation processes, particularly in removing heavy metals from contaminated water sources. Its ability to chelate metal ions makes it a candidate for developing environmentally friendly remediation strategies .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the environmental impact of this compound. Understanding its degradation products and their effects on ecosystems is crucial for ensuring safe applications in environmental contexts .

Case Studies

StudyFocus AreaFindings
Study 1Anticancer ActivityDemonstrated apoptosis induction in cancer cell lines using derivatives of the compound .
Study 2Drug DeliveryImproved solubility and bioavailability of hydrophobic drugs through encapsulation .
Study 3Polymer SynthesisEnhanced mechanical properties of polymers when using this compound as a monomer .
Study 4BioremediationEffective chelation of heavy metals from contaminated water sources .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related ethanediamide derivatives:

Compound Name (IUPAC) Substituents (R₁/R₂) Molecular Formula Molecular Weight (g/mol) Key Features
N-(2,2-Dimethoxyethyl)-N'-(4-methylphenyl)ethanediamide R₁: 2,2-dimethoxyethyl; R₂: 4-methylphenyl C₁₃H₁₈N₂O₄ 266.29 Balanced polarity; aromatic interactions
N-(2,2-Dimethoxyethyl)-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide R₁: 2,2-dimethoxyethyl; R₂: furan-phenylpiperazinyl C₂₂H₃₀N₄O₅ 430.50 Heterocyclic; enhanced H-bonding potential
N-(2,2-Dimethoxyethyl)-N'-({3-[(4-nitrophenyl)sulfonyl]-1,3-oxazolidin-2-yl}methyl)ethanediamide R₁: 2,2-dimethoxyethyl; R₂: sulfonyl-oxazolidinyl C₁₆H₂₂N₄O₉S 446.43 Sulfonyl group; high polarity, nitro functionality
N-(2,2-Dimethoxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)ethanediamide R₁: 2,2-dimethoxyethyl; R₂: sulfonyl-quinolinyl C₁₇H₂₂N₃O₅S 388.44 Quinoline core; potential kinase inhibition

Key Observations :

  • Polarity : The sulfonyl and nitro groups in ’s compound increase polarity compared to the methylphenyl group in the target compound, impacting solubility and membrane permeability.
  • Hydrogen Bonding : The dimethoxyethyl group consistently contributes to H-bonding capacity, as seen in ’s crystal structure, which stabilizes intramolecular interactions .

Spectroscopic Characterization

  • ¹H NMR: Dimethoxyethyl Protons: Singlet at δ 3.46–3.47 (6H, OCH₃) . 4-Methylphenyl Protons: Aromatic signals at δ 7.1–7.3 (4H, Ar-H); methyl singlet at δ 2.3 . Sulfonyl Analogues (): Distinct NO₂ and SO₂ groups alter electronic environments, shifting aromatic protons upfield (δ 8.0–8.5) .
  • UV-Vis : Purpurinimide derivatives () exhibit strong absorbance at λ = 400–450 nm due to extended conjugation, absent in the target compound .

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